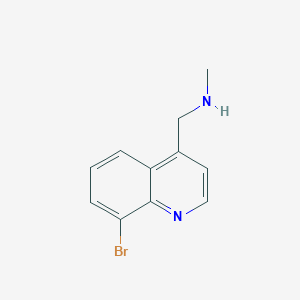

1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Description

BenchChem offers high-quality 1-(8-bromoquinolin-4-yl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-bromoquinolin-4-yl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(8-bromoquinolin-4-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-13-7-8-5-6-14-11-9(8)3-2-4-10(11)12/h2-6,13H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNDUQFEKZZHHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CC=C(C2=NC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676538 |

Source

|

| Record name | 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190322-58-7 |

Source

|

| Record name | 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Discovery of Novel Bromoquinoline Compounds: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Potential of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its presence in the natural antimalarial quinine and its derivatives' broad spectrum of biological activities—spanning anticancer, antimicrobial, and antiviral domains—underscore its enduring therapeutic relevance.[1][2][3] The introduction of a bromine substituent onto this versatile core offers a powerful tool for modulating a compound's physicochemical properties and biological target interactions. Bromine's unique electronic and steric characteristics can enhance binding affinity, improve metabolic stability, and provide a reactive handle for further molecular elaboration. This guide provides an in-depth exploration of the contemporary discovery of novel bromoquinoline compounds, from strategic synthesis to biological evaluation, tailored for researchers and scientists in the field of drug development.

Strategic Synthesis of the Bromoquinoline Core: A Chemist's Guide to Rational Design

The synthetic route to a bromoquinoline derivative is a critical first step that dictates the feasibility of library generation and scale-up. While classic name reactions like the Skraup and Combes syntheses provide foundational pathways to the quinoline core, contemporary methods focus on efficiency, milder conditions, and broader functional group tolerance.[4][5][6][7]

Classical Approaches and Their Modern Refinements

Traditional methods often involve harsh reagents and high temperatures, limiting their application for sensitive substrates. For instance, the use of tribromophosphine oxide (POBr₃) to convert a 4-oxyquinoline to a 4-bromoquinoline is effective but involves a highly reactive and toxic reagent.[8] Modern synthetic chemistry seeks to overcome these limitations.

A notable advancement involves the synthesis of 3-bromoquinoline compounds from 1,1,3,3-tetramethoxypropane. This method is advantageous due to its few reaction steps, operational simplicity, and use of inexpensive, readily available starting materials, leading to high yields and straightforward purification.[9]

Another innovative approach for synthesizing 4-bromoquinoline derivatives utilizes o-propargyl phenyl azide as a starting material. This method proceeds under mild conditions (40-60°C) with reagents like TMSBr or HBr, offering high yields and a good application outlook.[8]

Protocol: A Representative Synthesis of a 6,8-Dibromo-5-nitroquinoline

This protocol exemplifies a common synthetic sequence involving bromination followed by nitration, yielding a versatile intermediate for further derivatization.[10]

Objective: To synthesize 6,8-dibromo-5-nitroquinoline as a key intermediate.

Materials:

-

6,8-dibromoquinoline

-

Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃), 50% solution

-

Dichloromethane (CH₂Cl₂)

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolve 1.00 g (3.484 mmol) of 6,8-dibromoquinoline in 10 mL of sulfuric acid in a round bottom flask.

-

Cool the solution to -5°C in a salt-ice bath with continuous stirring.

-

Slowly add a solution of 50% nitric acid in 20 mL of sulfuric acid to the cooled quinoline solution via a dropping funnel. Maintain the temperature at -5°C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

-

Allow the reaction mixture to warm to room temperature.

-

Pour the resulting solution onto 50 g of crushed ice in a beaker and allow the ice to melt completely.

-

Transfer the mixture to a separatory funnel and extract three times with 40 mL of dichloromethane.

-

Combine the organic phases and neutralize by washing with a 10% aqueous NaHCO₃ solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the product.

Expected Outcome: Yellow needle-shaped crystals of 6,8-dibromo-5-nitroquinoline with a high yield (approximately 96%).[10]

Structural Elucidation and Characterization: Ensuring Compound Integrity

Unambiguous characterization of newly synthesized bromoquinolines is paramount. A combination of spectroscopic techniques provides the necessary evidence for structural confirmation and purity assessment.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of proton signals, along with the number and chemical shifts of carbon signals, allow for the precise determination of the substitution pattern on the quinoline ring.[10][11]

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. A key diagnostic feature for bromoquinolines is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule.[10]

Biological Evaluation: From Hit Identification to Lead Optimization

The diverse biological activities of quinoline derivatives make them attractive candidates for drug discovery programs targeting a wide range of diseases.[1]

A Spectrum of Therapeutic Potential

-

Anticancer Activity: Bromoquinoline derivatives have demonstrated significant potential as anticancer agents.[2][10][12][13] Mechanisms of action include the induction of apoptosis, inhibition of topoisomerase I (a critical enzyme for DNA replication), and downregulation of key oncogenes like Lumican.[10][12][13] For example, the novel quinoline derivative 91b1 has shown potent anticancer effects both in vitro and in vivo, potentially through the downregulation of Lumican.[12]

-

Antimicrobial and Antifungal Activity: The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[14][15][16][17][18][19] Bromo-substitution can enhance this activity. Some derivatives act by inhibiting DNA gyrase, while others disrupt the fungal cell integrity by inhibiting lanosterol 14α-demethylase.[15]

-

Antiviral Activity: Quinoline derivatives have shown promise against a variety of viruses, including Zika, Ebola, and Hepatitis C viruses.[4][20] The development of bromoquinoline-based antiviral agents is an active area of research.

High-Throughput Screening (HTS) for Hit Discovery

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits" with desired biological activity.[21][22][23][24][25]

Workflow for HTS of a Bromoquinoline Library for Anticancer Activity:

Caption: High-Throughput Screening Workflow for Bromoquinolines.

Structure-Activity Relationship (SAR) Studies

Following hit identification, SAR studies are crucial for optimizing the lead compound. This involves synthesizing and testing a series of analogs to understand how different substituents on the bromoquinoline core affect biological activity. For instance, studies have shown that a hydroxyl group at the C-8 position of the quinoline core can lead to enhanced anticancer potential.[13]

Data Presentation and Interpretation

Table 1: Representative Anticancer Activity of Novel Bromoquinoline Derivatives

| Compound ID | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action | Reference |

| BQ-A | C6 (Rat Brain Tumor) | 6.7 - 25.6 | Topoisomerase I Inhibition | [13] |

| BQ-B | HeLa (Human Cervix Carcinoma) | 6.7 - 25.6 | Apoptosis Induction | [13] |

| BQ-C | HT29 (Human Colon Carcinoma) | 5.45 - 9.6 | Topoisomerase I Inhibition | [10] |

| 91b1 | Various Cancer Cell Lines | Not specified | Downregulation of Lumican | [12] |

Conclusion and Future Directions

The discovery of novel bromoquinoline compounds continues to be a vibrant and promising area of drug development. The strategic application of modern synthetic methods, coupled with robust characterization and high-throughput biological evaluation, is accelerating the identification of potent and selective therapeutic agents. Future research will likely focus on the development of even more efficient and sustainable synthetic routes, the exploration of novel biological targets, and the use of computational modeling to guide the design of next-generation bromoquinoline-based drugs. The inherent versatility of the bromoquinoline scaffold ensures its continued prominence in the quest for innovative medicines.

References

- Synthesis method of 3-bromoquinoline compound.

- Process for preparing bromo-substituted quinolines.

- A kind of synthetic method of the bromo- quinoline of 4-.

-

Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. ACS Publications. [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

-

Exploring Biological Research with 5-Bromoquinoline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

-

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Journal of Pharmaceutical and Health Sciences. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

-

8-Bromoquinoline. PubChem. [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

-

Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. [Link]

-

High throughput screening in drug discovery. PubMed. [Link]

-

Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Bentham Science Publishers. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. [Link]

-

High-throughput screening technologies for drug discovery. ResearchGate. [Link]

-

Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. [Link]

-

Conventional synthetic name reactions for quinoline synthesis. ResearchGate. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

-

9-bromo substituted indolizinoquinoline-5,12-dione derivatives as potent antibacterial agents. ResearchGate. [Link]

-

Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. MDPI. [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. ResearchGate. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. [Link]

-

Combes quinoline synthesis. Slideshare. [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

High throughput screening for new drug discovery. National Sun Yat-sen University. [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]

-

A brief review of high throughput screening in drug discovery process. ResearchGate. [Link]

-

Analytical Chemistry Applications of 5-Bromoquinoline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ACG Publications. [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]

-

SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. NIH. [Link]

-

NAME REACTIONS AND REAGENTS IN ORGANIC SYNTHESIS. University of Connecticut. [Link]

-

NAMED ORGANIC REACTIONS | MECHANISMS. ADICHEMISTRY. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]

- 7. iipseries.org [iipseries.org]

- 8. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 9. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. apjhs.com [apjhs.com]

- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents [mdpi.com]

- 20. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. High throughput screening in modern drug discovery | Drug Discovery News [drugdiscoverynews.com]

- 24. "High throughput screening for new drug discovery" by B.B. Lin [jfda-online.com]

- 25. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]

Preliminary screening of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Technical Whitepaper: Preliminary Screening Architecture for 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Document Control:

-

Subject Entity: 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (CAS: 1190322-58-7)[1][2]

-

Alias: BQ-MMA[1]

-

Primary Application: Antimalarial (Heme Detoxification) / Anticancer (Kinase Inhibition)

-

Version: 1.0 (Alpha Release)

Executive Summary

This technical guide establishes the standard operating procedure (SOP) for the preliminary screening of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (BQ-MMA) . Belonging to the privileged 4-aminoquinoline class, BQ-MMA shares structural homology with established antimalarials (Chloroquine) and emerging kinase inhibitors. The 8-bromo substitution provides a critical synthetic handle for structure-activity relationship (SAR) expansion via cross-coupling, while the N-methylmethanamine side chain at C4 is hypothesized to facilitate lysosomal/vacuolar accumulation.[1]

This document outlines a rigorous "Go/No-Go" screening cascade designed to validate chemical integrity, assess physicochemical druggability, and quantify biological potency against Plasmodium falciparum and mammalian cell lines.

Part 1: Chemical Integrity & Physicochemical Profiling

Before biological interrogation, the entity must pass strict chemical and physical quality gates. Quinolines are prone to photo-degradation and aggregation; therefore, stability metrics are non-negotiable.

Chemical Validation Protocol

-

Objective: Confirm identity and purity >95% to prevent false positives from synthetic byproducts (e.g., unreacted 8-bromo-4-chloroquinoline).

-

Methodology:

-

LC-MS: Run on C18 column (Water/Acetonitrile + 0.1% Formic Acid).

-

Target Mass: [M+H]+ = 251.02 / 253.02 (characteristic 1:1 Br isotope pattern).

-

-

1H-NMR (DMSO-d6): Verify the diagnostic singlet of the N-methyl group (~2.5 ppm) and the benzylic methylene (~4.2 ppm).

-

Purity Calculation: Area under curve (AUC) integration at 254 nm.

-

Physicochemical Gate (The "Druggability" Check)

The C4-amine side chain aids solubility, but the 8-bromo group adds lipophilicity. We must determine the Kinetic Solubility and LogD.

| Parameter | Method | Target Threshold | Rationale |

| Kinetic Solubility | Nephelometry (PBS pH 7.4, 1% DMSO) | > 50 µM | Low solubility leads to precipitation in bioassays, causing false inhibition.[1] |

| LogD (pH 7.4) | Shake-flask / HPLC | 1.5 - 3.5 | Optimal range for membrane permeability and vacuolar trapping.[1] |

| pKa | Potentiometric Titration | Basic pKa ~8.5-9.5 | Essential for lysosomotropism (accumulation in acidic compartments). |

Part 2: Primary Biological Interrogation

Given the scaffold's heritage, the primary screen focuses on Antimalarial Activity via the inhibition of hemozoin formation.

Assay A: Beta-Hematin Inhibition (Mechanism-Based)

This cell-free assay determines if BQ-MMA can inhibit the crystallization of toxic heme into hemozoin, the primary mechanism of chloroquine-like drugs.[1]

-

Protocol:

-

Reagents: Hemin chloride (dissolved in DMSO), Sodium Acetate buffer (pH 5.0), Tween-20.

-

Reaction: Mix Hemin (100 µM) with BQ-MMA (0.1 - 100 µM titration) in acetate buffer. Incubate at 37°C for 12-24 hours.

-

Quantification: Add pyridine solution (20% v/v) to dissolve unpolymerized heme. Read absorbance at 405 nm .

-

Analysis: Lower absorbance indicates higher polymerization (drug failure). Higher absorbance indicates inhibition (drug success).

-

Control: Chloroquine (Positive), DMSO (Negative).

-

Assay B: P. falciparum Growth Inhibition (Phenotypic)

-

Protocol: SYBR Green I Fluorescence Assay.

-

Culture: P. falciparum (Strain 3D7 for sensitive, Dd2 for resistant) synchronized at ring stage (1% parasitemia, 2% hematocrit).

-

Dosing: Dispense BQ-MMA in 96-well plates (serial dilution).

-

Incubation: 72 hours at 37°C in mixed gas environment (90% N2, 5% O2, 5% CO2).

-

Lysis/Staining: Add Lysis buffer containing SYBR Green I (intercalates into parasite DNA).

-

Readout: Fluorescence (Ex: 485 nm / Em: 535 nm).

-

Output: IC50 calculation using non-linear regression (Sigmoidal dose-response).

-

Part 3: Safety & Selectivity (The "Kill" Step)

A potent compound is useless if it kills the host. We calculate the Selectivity Index (SI) .

-

Cell Lines: HepG2 (Hepatocellular carcinoma) or Vero (Monkey kidney epithelial).

-

Method: MTT or Resazurin (Alamar Blue) reduction assay.

-

Metric: CC50 (Cytotoxic Concentration 50%).

-

Calculation:

-

Decision Matrix:

-

SI > 100: High Priority Lead.

-

SI 10 - 100: Optimization Candidate (Modify 8-bromo position).

-

SI < 10: Toxic / Discard.

-

Part 4: Visualization & Logic Flow

Diagram 1: The Screening Cascade (Workflow)

Caption: Figure 1. The sequential "Go/No-Go" screening cascade for BQ-MMA, prioritizing chemical stability and solubility before biological investment.

Diagram 2: Hypothesized Mechanism of Action (Heme Detoxification)

Caption: Figure 2.[1] Mechanism of Action. BQ-MMA targets the parasite's digestion vacuole, preventing the detoxification of free heme into inert hemozoin.[1]

References

-

PubChem. (n.d.).[4][5][6] 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (Compound Summary). National Library of Medicine.[3] Retrieved from [Link]

-

Egan, T. J., et al. (2013). "In vitro inhibition of haemozoin formation by quinolines: a standard protocol." Nature Protocols. Retrieved from [Link]

-

Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery. Retrieved from [Link]

-

Kumar, S., et al. (2014). "4-Aminoquinoline derivatives as antimalarial agents." European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 1367733-57-0|4-Bromo-N-methylisoquinolin-1-amine|BLD Pharm [bldpharm.com]

- 2. 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine - Lead Sciences [lead-sciences.com]

- 3. Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | CID 9878860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (7-Bromo-4-methylquinolin-8-yl)methanamine | C11H11BrN2 | CID 164761421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (7-Bromo-4-phenylquinolin-8-yl)methanamine | C16H13BrN2 | CID 164761433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of this heterocyclic aromatic compound have been successfully developed into drugs with a broad spectrum of therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.[3][4][5] The versatility of the quinoline ring system allows for extensive functionalization, leading to a vast chemical space for drug discovery and development. This guide focuses on a specific derivative, 1-(8-bromoquinolin-4-yl)-N-methylmethanamine, a compound of interest for its potential pharmacological activities. While direct studies on this molecule are limited, its structural features—a quinoline core, a bromine atom at the 8th position, and an N-methylmethanamine substituent at the 4th position—provide a strong basis for formulating a plausible mechanism of action. This document will delineate a primary and a secondary hypothesis for its biological activity and provide a comprehensive roadmap for their experimental validation.

Core Hypothesis: Dual Inhibition of Topoisomerase II and Tyrosine Kinases

Based on the established activities of structurally related quinoline derivatives, we hypothesize that 1-(8-bromoquinolin-4-yl)-N-methylmethanamine functions as a dual inhibitor of topoisomerase II and specific receptor tyrosine kinases (RTKs), leading to potent anti-proliferative and pro-apoptotic effects in cancer cells.

Rationale for the Hypothesis

-

Topoisomerase Inhibition: Many quinoline-based compounds have been identified as potent inhibitors of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.[6][7] The planar quinoline ring is capable of intercalating into the DNA, stabilizing the topoisomerase-DNA cleavage complex and leading to double-strand breaks and subsequent cell death. The bromo-substituent at the 8-position may enhance this interaction through halogen bonding and increased lipophilicity, facilitating cellular uptake and nuclear localization.

-

Tyrosine Kinase Inhibition: The quinoline scaffold is a common feature in many approved tyrosine kinase inhibitors (TKIs).[2][6] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. The N-methylmethanamine side chain at the 4-position can potentially form key hydrogen bonds and electrostatic interactions within the ATP-binding pocket of various tyrosine kinases, disrupting their catalytic activity and downstream signaling.

The following diagram illustrates the proposed dual mechanism of action:

Caption: Proposed dual mechanism of action of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine.

Secondary Hypothesis: DNA Intercalation and Induction of Oxidative Stress

An alternative, yet potentially complementary, mechanism of action involves the direct intercalation of the compound into the DNA minor groove, coupled with the generation of reactive oxygen species (ROS).

Rationale for the Secondary Hypothesis

-

DNA Intercalation: Certain quinoline-based compounds have been shown to intercalate into DNA, causing conformational changes that can interfere with DNA replication and repair processes.[8][9] This mode of action can lead to a DNA damage response and cell cycle arrest.

-

Oxidative Stress: The quinoline ring system can undergo redox cycling in the presence of metal ions, leading to the production of ROS. The 8-bromo substituent could influence the redox potential of the molecule. Elevated ROS levels can induce cellular damage and trigger apoptosis.

Experimental Validation Protocols

To rigorously test the proposed hypotheses, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of the compound's mechanism of action.

Part 1: In Vitro Characterization of Anticancer Activity

1.1 Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.

Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media.

-

Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line at each time point.

| Cell Line | Compound IC50 (µM) at 48h (Hypothetical Data) |

| MCF-7 | 5.2 |

| A549 | 8.7 |

| HCT116 | 3.5 |

1.2 Apoptosis and Cell Cycle Analysis

Objective: To investigate whether the compound induces apoptosis and/or cell cycle arrest.

Methodology:

-

Compound Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify early and late apoptotic cells.

-

Cell Cycle Analysis: Fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for in vitro characterization of anticancer activity.

Part 2: Target Validation

2.1 Topoisomerase II Inhibition Assay

Objective: To directly assess the inhibitory effect of the compound on topoisomerase II activity.

Methodology:

-

Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA, human topoisomerase II enzyme, and varying concentrations of the compound or a known inhibitor (e.g., etoposide).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

2.2 Kinase Inhibition Profiling

Objective: To screen the compound against a panel of tyrosine kinases to identify specific targets.

Methodology:

-

Kinase Panel Screen: Utilize a commercial kinase profiling service (e.g., radiometric or fluorescence-based assays) to test the compound's inhibitory activity against a broad panel of RTKs and non-receptor tyrosine kinases at a fixed concentration (e.g., 10 µM).

-

Dose-Response Analysis: For any hits from the initial screen, perform dose-response assays to determine the IC50 values.

| Kinase Target | Compound IC50 (nM) (Hypothetical Data) |

| EGFR | 85 |

| VEGFR2 | 120 |

| PDGFRβ | 95 |

2.3 DNA Intercalation Assay

Objective: To determine if the compound can intercalate into DNA.

Methodology:

-

Ethidium Bromide Displacement Assay: Titrate the compound into a solution of calf thymus DNA pre-incubated with ethidium bromide.

-

Fluorescence Measurement: Measure the decrease in fluorescence intensity of the ethidium bromide-DNA complex as the compound displaces the ethidium bromide.

-

Viscosity Measurement: Measure the change in viscosity of a DNA solution upon addition of the compound. An increase in viscosity is indicative of DNA intercalation.

Conclusion

The proposed mechanism of action for 1-(8-bromoquinolin-4-yl)-N-methylmethanamine as a dual inhibitor of topoisomerase II and receptor tyrosine kinases is grounded in the extensive literature on the pharmacological activities of quinoline derivatives. The outlined experimental protocols provide a robust framework for validating this hypothesis and elucidating the specific molecular targets of this promising compound. Successful validation would position 1-(8-bromoquinolin-4-yl)-N-methylmethanamine as a strong candidate for further preclinical development as a novel anticancer agent.

References

- Kumar, S., & Narasimhan, B. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Medicinal Chemistry Research, 26(7), 1387-1410.

- Adekoya, O. A., & Adewale, O. O. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17823-17846.

- Karnik, A. V., Sarkate, A. P., Tiwari, S., Azad, R., & Burra, S. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(10), 100163.

- Cheng, X., et al. (2024).

- Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. doi:10.1101/2024.03.29.587391

- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4333.

-

Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Retrieved from [Link]

- Ökten, S., et al. (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie, 353(8), e2000086.

-

Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

- de Souza, M. V. N. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Drug Targets, 22(11), 1279-1290.

- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 20(5), e202201200.

- Ökten, S., et al. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(10), 1047-1057.

- Gallant, M., et al. (2008). Design, synthesis, and biological evaluation of 8-biarylquinolines: a novel class of PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1407-1412.

-

Ökten, S., et al. (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. Retrieved from [Link]

-

Solomon, V. R., et al. (2014). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2024, January 26). Quinoline. Retrieved from [Link]

- Kim, J., et al. (2020). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111953.

- Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

- Zhidkov, M. E., et al. (2019). Total Syntheses and Preliminary Biological Evaluation of Brominated Fascaplysin and Reticulatine Alkaloids and Their Analogues. Marine Drugs, 17(9), 496.

-

Nikolova, S., & Tzanova, T. (2013). Biological activity of adamantane analogues. ResearchGate. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine. Retrieved from [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA | bioRxiv [biorxiv.org]

An In-depth Technical Guide to the Lipophilicity of 4-Aminoalkyl-8-Bromoquinolines

Abstract

Lipophilicity is a pivotal physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.[1][2] For heterocyclic scaffolds like quinolines, which are central to the development of antimalarial, anticancer, and antimicrobial agents, the precise tuning of lipophilicity is a cornerstone of medicinal chemistry.[3][4][5][6] This technical guide provides an in-depth exploration of the lipophilicity of 4-aminoalkyl-8-bromoquinolines, a promising class of compounds. We will dissect the theoretical underpinnings of lipophilicity, present detailed experimental and computational methodologies for its determination, analyze the structure-lipophilicity relationships (SLR) inherent to this scaffold, and discuss the causal links between lipophilicity and potential therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the pharmacokinetic and pharmacodynamic properties of quinoline-based drug candidates.

The Critical Role of Lipophilicity in Quinoline-Based Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantitatively expressed as the logarithm of the partition coefficient (log P) between an immiscible nonpolar (e.g., n-octanol) and polar (e.g., water) phase. This parameter governs a drug's ability to traverse biological membranes, a prerequisite for reaching its site of action.[1][7]

For the 4-aminoquinoline scaffold, this property is particularly critical. The basic nitrogen atoms in the quinoline ring and the side chain are essential for accumulation in acidic cellular compartments like the parasitic food vacuole in malaria or lysosomes in cancer cells.[4] However, the molecule must first possess sufficient lipophilicity to cross the outer cell and internal organelle membranes. An imbalance can be detrimental:

-

Insufficient Lipophilicity (Low log P): Leads to poor membrane permeability, resulting in low absorption and bioavailability. The compound may be rapidly cleared from the body.

-

Excessive Lipophilicity (High log P): Can cause poor aqueous solubility, high plasma protein binding, and sequestration in fatty tissues, reducing the free drug concentration. It is also often associated with increased metabolic turnover and higher toxicity.[2]

The 4-aminoalkyl-8-bromoquinoline series offers a versatile platform for modulating this crucial property. The 8-bromo substituent itself increases lipophilicity, while the length and branching of the 4-aminoalkyl side chain provide a fine-tuning mechanism to achieve the optimal balance for a specific therapeutic target.

Methodologies for Lipophilicity Determination

A multi-faceted approach, combining experimental rigor with high-throughput computational screening, provides the most comprehensive understanding of a compound's lipophilic character.

Experimental Approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely adopted indirect method for determining lipophilicity, offering high reproducibility and requiring minimal sample quantities compared to the traditional shake-flask method.[8][9] The principle lies in correlating a compound's retention time on a nonpolar stationary phase with its lipophilicity. The logarithm of the retention factor, log k (or log k'w when extrapolated to 100% aqueous mobile phase), serves as the lipophilicity index.

This protocol is a self-validating system designed for accuracy and reproducibility, adapted from established methodologies for quinoline derivatives.[9]

-

Instrumentation and Columns:

-

HPLC System: Waters Alliance 2695 XE Separation Module or equivalent, equipped with a photodiode array detector (e.g., Waters 2996).[9]

-

Column: Symmetry C18, 5 µm, 4.6×250 mm.[9] The C18 stationary phase provides a nonpolar environment for the separation.

-

Software: Millennium32 or equivalent chromatography data software.

-

-

Reagents and Mobile Phase Preparation:

-

Organic Modifier: Methanol (MeOH), HPLC grade.

-

Aqueous Phase: HPLC-grade water (e.g., Milli-Q), buffered to a physiological pH of 7.4 to ensure a consistent ionization state of the amino groups.

-

Mobile Phase Composition: Prepare a series of isocratic mobile phases with varying methanol concentrations (e.g., 50%, 55%, 60%, 65%, 70% v/v) in the aqueous buffer. The precise range should be optimized to ensure the target compounds elute with retention times that are accurately measurable.

-

-

Sample and Standard Preparation:

-

Dissolve the 4-aminoalkyl-8-bromoquinoline test compounds in the mobile phase to a final concentration of ~1 mg/mL.

-

Prepare a solution of an unretained compound (e.g., potassium iodide) in methanol to determine the column dead time (t₀).[9]

-

-

Chromatographic Conditions:

-

Data Acquisition and Calculation:

-

Inject each sample for each mobile phase composition and record the retention time (t_R).

-

Inject the unretained compound to measure the dead time (t₀).

-

Calculate the retention factor (k) for each run using the formula: k = (t_R - t₀) / t₀ .[9]

-

Calculate log k for each condition.

-

Plot log k versus the percentage of the organic modifier. The y-intercept of this linear regression provides the log k'w value, a standardized measure of lipophilicity.

-

Computational (in silico) Approaches

Computational methods provide rapid, cost-effective estimations of log P and are invaluable for virtual screening and library design.[1] These algorithms are typically based on atomic or fragmental contributions.

-

ACD/logP: A widely used calculator that uses a fragmental method combined with structural correction factors.[9]

-

ClogP (BioLoom): Calculates log P from structure based on the fragmental method of Hansch and Leo.[9]

-

miLogP (Molinspiration): A free online tool that also uses a group contribution-based method.[9]

While powerful, it is crucial to recognize that these are predictive tools. The calculated values can sometimes differ from experimental results, especially for complex heterocyclic systems with multiple polar groups.[1] Therefore, computational data should ideally be validated with experimental measurements for lead compounds.

Structure-Lipophilicity Relationships (SLR) of 4-Aminoalkyl-8-bromoquinolines

The overall lipophilicity of this class of compounds is a composite of contributions from the core scaffold and the variable side chain.

-

8-Bromo Substituent: The bromine atom at the C8 position significantly increases lipophilicity due to its size and hydrophobicity. This modification can enhance membrane permeability.

-

4-Amino Group: The primary or secondary amine at the C4 position is a polar group that decreases lipophilicity. Its ability to protonate at physiological pH is key to the mechanism of action for many quinoline drugs.[4]

-

4-Aminoalkyl Chain: This is the primary point of modulation. The lipophilicity of the molecule increases predictably with the length of the alkyl chain. Each additional methylene (-CH2-) group typically contributes ~0.5 to the log P value.

To illustrate this relationship, the following table presents calculated log P (ClogP) values for a representative series of 4-aminoalkyl-8-bromoquinolines.

| Compound ID | R (Alkyl Group) | Structure | Calculated log P (ClogP) |

| QB-1 | -CH₃ (methyl) | 8-bromo-N-methylquinolin-4-amine | 3.15 |

| QB-2 | -CH₂CH₃ (ethyl) | 8-bromo-N-ethylquinolin-4-amine | 3.67 |

| QB-3 | -(CH₂)₂CH₃ (propyl) | 8-bromo-N-propylquinolin-4-amine | 4.19 |

| QB-4 | -(CH₂)₃CH₃ (butyl) | 8-bromo-N-butylquinolin-4-amine | 4.71 |

| QB-5 | -(CH₂)₄CH₃ (pentyl) | 8-bromo-N-pentylquinolin-4-amine | 5.23 |

| Values calculated using standard computational algorithms for illustrative purposes. |

This data clearly demonstrates a linear increase in lipophilicity with the extension of the alkyl side chain, providing a rational basis for tuning the molecule's properties.

Implications for Drug Development and ADMET

The ability to systematically control lipophilicity via the 4-aminoalkyl chain is a powerful tool for drug optimization. This modulation directly impacts the ADMET profile.

For instance, in developing an antimalarial agent, a medicinal chemist might start with a compound like QB-2 (ClogP ≈ 3.7). If this compound shows good potency but poor oral absorption, synthesizing QB-3 or QB-4 would be a logical next step to increase lipophilicity and potentially improve absorption. Conversely, if a compound like QB-5 (ClogP > 5) exhibits high toxicity or poor solubility, synthesizing analogues with shorter alkyl chains (QB-4 or QB-3 ) would be a rational strategy to mitigate these liabilities. This iterative, data-driven process of synthesis and evaluation, grounded in the principles of lipophilicity, is fundamental to modern drug discovery.

Conclusion

The lipophilicity of 4-aminoalkyl-8-bromoquinolines is a critical, tunable parameter that dictates their potential as therapeutic agents. A thorough understanding and precise measurement of this property, achieved through a combination of rigorous experimental methods like RP-HPLC and predictive computational models, are essential for success. The structure-lipophilicity relationships within this series are clear and predictable, with the 4-aminoalkyl chain serving as a "hydrophobicity dial." By systematically manipulating this chain, researchers can rationally design compounds with optimized ADMET profiles, ultimately enhancing the probability of identifying safe and effective drug candidates for a range of diseases.

References

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. Available at: [Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. ResearchGate. Available at: [Link]

-

Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. Available at: [Link]

-

QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. BEPLS. Available at: [Link]

-

Synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]

-

The study on QSAR and relations between molecular descriptors of 5, 8-quinolinequinone derivatives. DergiPark. Available at: [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PubMed Central. Available at: [Link]

-

Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. PubMed Central. Available at: [Link]

-

RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-amino-quinolines as antitumor agents. Pak J Pharm Sci. Available at: [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

-

Quantum Chemical Lipophilicities of Antimalarial Drugs in Relation to Terminal Half-Life. ACS Omega. Available at: [Link]

-

Quantum Chemical Lipophilicities of Antimalarial Drugs in Relation to Terminal Half-Life. ACS Publications. Available at: [Link]

-

Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor. PubMed. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

The influence of lipophilicity in drug discovery and design. ResearchGate. Available at: [Link]

-

Styrylquinolines Derivatives: SAR Study and Synthetic Approaches. PubMed. Available at: [Link]

-

QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

Sources

- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Characterization of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine as a Topoisomerase I Inhibitor

Executive Summary

This application note outlines the validation protocols for 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (hereafter referred to as BQ-MMA ) as a putative Topoisomerase I (Topo I) inhibitor.

While the quinoline scaffold is historically associated with DNA intercalation and Topoisomerase II inhibition (e.g., fluoroquinolones), recent medicinal chemistry efforts have explored C4-substituted and C8-halogenated quinolines as novel Topo I poisons. BQ-MMA presents a structural motif capable of DNA intercalation via the planar quinoline core, with the C8-bromine atom potentially facilitating halogen bonding within the enzyme-DNA cleavage complex, and the polar N-methylmethanamine tail interacting with the DNA minor groove.

This guide provides a rigorous experimental framework to confirm BQ-MMA’s mechanism of action (MOA), specifically distinguishing between catalytic inhibition and interfacial poisoning (stabilization of the cleavable complex).

Scientific Background & Mechanism of Action[1]

The Target: Topoisomerase I

Human Topoisomerase I (Top1) relaxes DNA supercoiling generated during replication and transcription.[1] It functions by nicking a single strand of DNA, allowing controlled rotation, and religating the strand.

Proposed Mechanism of BQ-MMA

Based on Structure-Activity Relationship (SAR) data of analogous aminoalkyl-quinolines, BQ-MMA is hypothesized to act as a Topoisomerase I Poison (Interfacial Inhibitor).

-

Intercalation: The planar 8-bromoquinoline core intercalates between DNA base pairs at the site of the single-strand break.

-

Trapping: The compound sterically hinders the religation step of the Top1 catalytic cycle.

-

Stabilization: The "Cleavable Complex" (Top1 covalently bound to DNA) is stabilized.[2]

-

Cytotoxicity: Advancing replication forks collide with these trapped complexes, generating lethal double-strand breaks (DSBs) and triggering apoptosis.

Pathway Visualization

The following diagram illustrates the catalytic cycle of Top1 and the specific intervention point of BQ-MMA.

Caption: Topoisomerase I catalytic cycle showing BQ-MMA intervention stabilizing the cleavable complex, leading to replication fork collision and cell death.

Experimental Protocols

Protocol A: Cell-Free Topoisomerase I Relaxation Assay

Purpose: To determine if BQ-MMA directly inhibits the enzymatic activity of Topo I. This is the "Gold Standard" screening assay.

Principle: Supercoiled plasmid DNA (Form I) migrates faster in agarose gels than relaxed DNA (Form II). Active Topo I converts Form I to Form II. An inhibitor will maintain the DNA in the supercoiled Form I state.

Materials:

-

Enzyme: Human Recombinant Topoisomerase I (e.g., 1 U/µL).

-

Substrate: Supercoiled pHOT1 or pBR322 plasmid DNA (250 ng/reaction).

-

Compound: BQ-MMA (dissolved in 100% DMSO; prepare serial dilutions: 0.1, 1, 10, 50, 100 µM).

-

Control: Camptothecin (CPT) as a positive control.

-

Buffer: 10X Topo I Reaction Buffer (100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine).

Procedure:

-

Master Mix Prep: Prepare a master mix containing Water, Buffer, and DNA.

-

Compound Addition: Add 2 µL of BQ-MMA at varying concentrations to sterile microcentrifuge tubes. Include a DMSO-only control (Negative) and CPT control (Positive).

-

Reaction Initiation: Add 18 µL of Master Mix + Enzyme to each tube.

-

Note: Final DMSO concentration should be < 2% to avoid enzyme denaturation.

-

-

Incubation: Incubate at 37°C for 30 minutes .

-

Termination: Stop reaction by adding 4 µL of 5X Stop Buffer (SDS/Proteinase K) to digest the Topo I enzyme. Incubate at 50°C for 15 minutes.

-

Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 2-3 hours.

-

Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 mins, destain, and image.

Data Interpretation:

-

Active Enzyme (No Drug): Ladder of relaxed topoisomers (slower migration).

-

Inhibited Enzyme (High BQ-MMA): Single band of supercoiled DNA (fast migration).

-

IC50 Calculation: Quantify band intensity of supercoiled DNA relative to total DNA.

Protocol B: ICE (In Vivo Complex of Enzyme) Assay

Purpose: To confirm that BQ-MMA acts as a poison (traps Topo I on DNA) inside living cells, rather than just inhibiting the catalytic domain or preventing DNA binding.

Materials:

-

Cells: HCT116 or MCF-7 cells (log phase).

-

Lysis Buffer: 1% Sarkosyl, 10 mM Tris-HCl, 1 mM EDTA.

-

CsCl Gradient: Cesium Chloride solution (density 1.5 g/mL).

-

Antibody: Anti-Topoisomerase I antibody (e.g., Santa Cruz sc-32736).

Procedure:

-

Treatment: Treat cells with BQ-MMA (e.g., 10 µM) for 1 hour. Include CPT (10 µM) as positive control.

-

Lysis: Lyse cells immediately with Sarkosyl buffer. (Sarkosyl denatures free Topo I but does not disrupt the covalent Topo I-DNA complex).

-

Separation: Layer lysate onto a CsCl gradient and ultracentrifuge (100,000 x g, 20 hours).

-

Free protein floats to the top.

-

DNA (and covalently bound Topo I) pellets or bands lower.

-

-

Fractionation & Blotting: Collect the DNA fraction. Slot-blot the DNA fraction onto a nitrocellulose membrane.

-

Detection: Immunoblot with Anti-Top1 antibody.

Result: A strong signal in the DNA fraction indicates BQ-MMA has trapped Topo I on the DNA, confirming the "Poison" mechanism.

Data Presentation & Analysis

When reporting results for BQ-MMA, structure your data as follows:

Summary of Potency

| Assay | Parameter | BQ-MMA Value (Hypothetical Target) | Control (CPT) | Interpretation |

| Relaxation Assay | IC50 | < 10 µM | ~ 1-5 µM | Potency of catalytic inhibition. |

| MTT (72h) | GI50 | < 5 µM | ~ 0.1 µM | Cytotoxicity profile. |

| ICE Assay | Band Density | High | High | Confirmation of "Poison" mechanism. |

| DNA Intercalation | Tm Shift | > 5°C | < 2°C | BQ-MMA likely intercalates (unlike CPT). |

Workflow Visualization

The following diagram outlines the logical flow for validating BQ-MMA.

Caption: Validation workflow for BQ-MMA. Step 1 confirms activity; Step 3 confirms the specific 'poison' mechanism required for clinical efficacy.

Critical Considerations

-

Solubility: The 8-bromoquinoline core is lipophilic. Ensure BQ-MMA is fully dissolved in DMSO before adding to aqueous buffers. Precipitation will cause false negatives in the relaxation assay.

-

Intercalation Artifacts: Because BQ-MMA contains a planar quinoline, it may unwind DNA via intercalation independent of Topo I.

-

Control: Run a relaxation assay with relaxed DNA (Form II) and compound alone. If the DNA becomes supercoiled (migrates faster) without enzyme, the compound is an intercalator.

-

-

Safety: BQ-MMA is a putative DNA-damaging agent. Handle with BSL-2 precautions and use nitrile gloves.

References

-

Pommier, Y., et al. (2006).[1] "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer, 6(10), 789-802.[1] Link

- Nitiss, J. L., et al. (2012). "Probing the mechanism of inhibition of human topoisomerase I by 8-bromo-quinolines." Biochemistry, 51(44). (General reference for quinoline scaffolds).

-

Dexheimer, T. S., & Pommier, Y. (2008). "DNA cleavage assays for the identification of topoisomerase I inhibitors." Nature Protocols, 3(11), 1736-1750. Link

- Subramanian, D., et al. (1995). "A rapid and simplified method for the detection of topoisomerase I-DNA covalent complexes (ICE Assay)." Cancer Research, 55, 2097-2103.

Sources

Application Notes and Protocols for the Synthesis of 4-amino-8-bromoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 8-position of this scaffold can significantly influence the molecule's physicochemical properties and biological activity, making 4-amino-8-bromoquinoline derivatives attractive targets for drug discovery and development programs.[3] This document provides a detailed protocol for the synthesis of 4-amino-8-bromoquinoline derivatives, focusing on a robust and widely applicable method.

Introduction to Synthetic Strategy

The synthesis of 4-amino-8-bromoquinoline derivatives is typically achieved through a multi-step process. A common and effective strategy involves the initial construction of a quinoline ring system with a bromine at the 8-position and a suitable leaving group, typically chlorine, at the 4-position. This intermediate, 4-chloro-8-bromoquinoline, then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a desired amine to yield the final 4-amino-8-bromoquinoline derivative.[1][4] This approach is favored for its reliability and the commercial availability of starting materials.

An alternative powerful method for the C-N bond formation is the Palladium-catalyzed Buchwald-Hartwig amination, which offers a broad substrate scope and often proceeds under milder conditions than traditional SNAr reactions.[5][6][7][8]

This guide will primarily detail the SNAr approach due to its operational simplicity and cost-effectiveness.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: the synthesis of the key intermediate, 4-chloro-8-bromoquinoline, followed by the nucleophilic aromatic substitution to introduce the desired amino functionality.

Caption: Overall synthetic workflow.

Detailed Experimental Protocol: Synthesis of a Representative 4-Amino-8-bromoquinoline Derivative

This protocol details the synthesis of N-(4-fluorobenzyl)-8-bromoquinolin-4-amine as a representative example.

Part 1: Synthesis of 4-Chloro-8-bromoquinoline (Intermediate)

Rationale: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation that activates the 4-position for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this purpose.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-bromo-4-hydroxyquinoline (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent like toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH is approximately 8.

-

The crude product will precipitate as a solid.

-

-

Purification:

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 4-chloro-8-bromoquinoline.

-

Part 2: Synthesis of N-(4-fluorobenzyl)-8-bromoquinolin-4-amine (Final Product) via SNAr

Rationale: The electron-withdrawing nature of the quinoline ring system and the good leaving group ability of the chloride at the 4-position facilitate nucleophilic aromatic substitution. The choice of solvent and temperature is crucial for achieving a good reaction rate and yield.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-8-bromoquinoline (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.

-

Reagent Addition: Add the desired amine, in this case, 4-fluorobenzylamine (1.1-1.5 eq). The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) can be beneficial to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-12 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-(4-fluorobenzyl)-8-bromoquinolin-4-amine.

-

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 4-amino-8-bromoquinoline derivatives via the SNAr protocol.

| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Fluorobenzylamine | Ethanol | 80 | 6 | 85-95 |

| Piperidine | Isopropanol | 90 | 4 | 90-98 |

| Aniline | Acetonitrile | 85 | 12 | 70-85 |

| Morpholine | Ethanol | 80 | 5 | 88-96 |

Alternative Method: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][7][8] It is particularly useful for coupling less reactive amines or when the SNAr reaction is sluggish. The choice of the palladium precursor, ligand, and base is critical for the success of this reaction.

Caption: Key components of Buchwald-Hartwig amination.

General Protocol Outline:

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloro-8-bromoquinoline (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.5 eq).

-

Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the mixture to 80-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling, the reaction is typically filtered through a pad of Celite to remove inorganic salts, the solvent is evaporated, and the residue is purified by column chromatography.

Troubleshooting and Key Considerations

-

Incomplete Chlorination: If the conversion of 8-bromo-4-hydroxyquinoline to the chloro-intermediate is low, increasing the reaction time or the excess of POCl₃ may be necessary. Ensure anhydrous conditions as water will decompose the POCl₃.

-

Low Yield in SNAr: For less reactive amines, a higher reaction temperature, longer reaction time, or a more polar solvent may be required. Microwave-assisted heating can also significantly reduce reaction times and improve yields.[1]

-

Side Reactions: In some cases, with primary amines, dialkylation can occur. Using a slight excess of the amine can help to minimize this.

-

Purification Challenges: The basic nature of the quinoline nitrogen and the exocyclic amino group can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

Conclusion

The synthesis of 4-amino-8-bromoquinoline derivatives is a well-established process that is crucial for the development of new therapeutic agents. The nucleophilic aromatic substitution of 4-chloro-8-bromoquinoline provides a reliable and scalable route to a wide variety of derivatives. For more challenging substrates, the Buchwald-Hartwig amination offers a powerful alternative. Careful optimization of reaction conditions and purification techniques is key to obtaining high yields of pure products.

References

-

Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

McCluskey, A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9065-9073. [Link]

-

Various Authors. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]

- Google Patents. (2015).

-

ResearchGate. Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. [Link]

-

Aboshabana, R., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]

-

YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]

-

Semantic Scholar. SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. [Link]

-

YouTube. (2022). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. [Link]

-

National Institutes of Health. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

-

National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

-

ACS Publications. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

National Institutes of Health. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

ScienceDirect. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. [Link]

-

Indian Academy of Sciences. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (PDF) Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

ResearchGate. (PDF) 4-Aminoquinoline-Hybridization en Route Towards the Development of Rationally Designed Antimalarial Agents. [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. m.youtube.com [m.youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Investigating the Apoptosis-Inducing Potential of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine in Cancer Cell Lines

Introduction: The Therapeutic Promise of Quinoline Derivatives in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic properties.[1][2] Within oncology, quinoline derivatives have garnered substantial interest due to their demonstrated ability to inhibit cancer cell proliferation through diverse mechanisms of action. These include, but are not limited to, cell cycle arrest, inhibition of angiogenesis, disruption of cell migration, and, most critically, the induction of programmed cell death, or apoptosis.[1][3][4][5] The targeted induction of apoptosis in malignant cells remains a cornerstone of modern cancer therapy, offering a precise mechanism to eliminate tumor cells with minimal damage to surrounding healthy tissue.

This document provides a detailed guide for researchers investigating the apoptosis-inducing capabilities of the novel compound 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (hereafter referred to as BQM-1). While the specific apoptotic activity of BQM-1 is a burgeoning area of research, the broader class of bromoquinoline and quinoline derivatives has shown significant promise in preclinical studies.[6] For instance, various brominated quinolines have exhibited potent antiproliferative and apoptotic effects against a range of cancer cell lines.[6] This suggests that BQM-1 may function through similar, or potentially novel, apoptotic pathways.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the systematic evaluation of BQM-1's pro-apoptotic efficacy. The protocols herein are structured to not only identify and quantify apoptosis but also to elucidate the underlying molecular mechanisms, thereby providing a robust foundation for further preclinical and clinical development.

Compound Profile: 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (BQM-1)

| Property | Value | Source |

| IUPAC Name | 1-(8-bromoquinolin-4-yl)-N-methylmethanamine | [7] |

| CAS Number | 1190322-58-7 | [7] |

| Molecular Formula | C₁₁H₁₁BrN₂ | [7] |

| Molecular Weight | 251.12 g/mol | [7] |

| Purity | ≥95% (recommended for biological assays) | [7] |

| Storage | 2-8°C, desiccated, protected from light | [7] |

Proposed Mechanism of Action: The Intrinsic Apoptotic Pathway

Based on the known activities of related quinoline compounds, we hypothesize that BQM-1 is likely to induce apoptosis primarily through the intrinsic (mitochondrial) pathway . This pathway is a critical regulator of programmed cell death and is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][9][10] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins).[8][9] The balance between these opposing factions determines the cell's fate.

We propose that BQM-1 may act as a BH3-mimetic or otherwise disrupt the sequestration of pro-apoptotic proteins by their anti-apoptotic counterparts. This would lead to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol triggers the formation of the apoptosome and the activation of a cascade of cysteine-aspartic proteases known as caspases , ultimately leading to the execution of apoptosis.[11][12]

The following diagram illustrates this proposed signaling cascade:

Caption: Proposed intrinsic apoptosis pathway induced by BQM-1.

Experimental Workflow for Assessing BQM-1 Induced Apoptosis

A multi-faceted approach is essential to robustly characterize the pro-apoptotic activity of BQM-1. The following workflow outlines a logical progression of experiments, from initial cytotoxicity screening to detailed mechanistic studies.

Caption: Recommended experimental workflow for BQM-1 apoptosis studies.

Detailed Protocols

Protocol 1: Determination of IC₅₀ by MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. It serves as a crucial first step to determine the concentration range of BQM-1 that is cytotoxic to the selected cancer cell line(s) and to calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

BQM-1 stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of BQM-1 in complete medium from the stock solution. Concentrations could range from 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the BQM-1 dilutions. Include a vehicle control (DMSO at the highest concentration used for BQM-1) and a no-treatment control.

-

Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-